5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Description
5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research Applications
Anticancer Potential : N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, related to the given compound, have demonstrated promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ahsan et al., 2014). The specific activities suggest potential in developing targeted cancer therapies.
Antimicrobial and Antifungal Activities : Compounds bearing the 1,3,4-oxadiazole moiety have exhibited significant antimicrobial and antifungal properties. For instance, novel azetidinones synthesized with this core have shown promising antibacterial and antifungal activities (Prajapati & Thakur, 2014). These findings highlight the potential for the development of new antimicrobial agents.
Enzyme Inhibition : Related compounds have also been evaluated for their enzyme inhibition capabilities, which is crucial for developing treatments for diseases caused by enzymatic dysregulation. The oxadiazole derivatives have been studied for their inhibitory effects on various enzymes, indicating their potential application in drug discovery for conditions like diabetes and Alzheimer's disease (Virk et al., 2023).
Materials Science and Chemical Analysis
Liquid Crystals : Oxadiazole derivatives have been investigated for their use as stationary phases in gas chromatography, showing good separation abilities for various solutes. This application is important for analytical chemistry and the development of sensitive detection methods (Benalia et al., 2007).
Fluorescent Probes : The solvatofluorochromic properties of sulfonyl fluoride derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazole have been explored, highlighting their efficacy as organic luminophores. These compounds are recommended for use as fluorescent probes in medicine and biology due to their effective emission in the near ultraviolet and violet spectral ranges (Doroshenko et al., 1997).
Properties
IUPAC Name |
5-[1-(2,4-dimethylphenyl)sulfonylazetidin-3-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-9-18(14(2)10-13)28(24,25)23-11-15(12-23)20-21-19(22-27-20)16-6-4-5-7-17(16)26-3/h4-10,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZBZEYTNABNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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